

Tyrosinase-IN-7 chemical structure and properties

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An In-depth Technical Guide to Tyrosinase-IN-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Tyrosinase-IN-7**, a potent inhibitor of the tyrosinase enzyme. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Properties

Tyrosinase-IN-7, with the CAS number 2873418-52-9, is a small molecule inhibitor of tyrosinase.[1] Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

Tyrosinase-IN-7 Chemical Structure

Image Source: MedChemExpress

Table 1: Chemical and Physical Properties of Tyrosinase-IN-7



Property	Value	Source	
IUPAC Name	(2Z)-2-[(2,4-dihydroxyphenyl)methylidene]-7-hydroxy-1-benzofuran-3-one	INVALID-LINK	
CAS Number	2873418-52-9	INVALID-LINK[1]	
Molecular Formula	C15H10O5	INVALID-LINK[2]	
Molecular Weight	270.24 g/mol	INVALID-LINK[2]	
SMILES	OC(C=CC=C1C/2=O)=C1OC2 =C/C3=CC=C(C=C3O)O	INVALID-LINK[2][3]	
Appearance	Solid, orange-red	INVALID-LINK[2][3]	
Solubility	Soluble in DMSO	INVALID-LINK[2]	

Biological Activity

Tyrosinase-IN-7 is a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its inhibitory activity and cytotoxicity have been evaluated in cellular assays.

Table 2: Biological Activity of Tyrosinase-IN-7

Parameter	Value	Cell Line	Source
Tyrosinase Inhibition	1.57 μΜ	INVALID-LINK[1]	
Cytotoxicity IC50	32 μΜ	MNT-1	INVALID-LINK[2]
Cellular Cytotoxicity (CC50)	108 μΜ	MNT-1	INVALID-LINK[2]

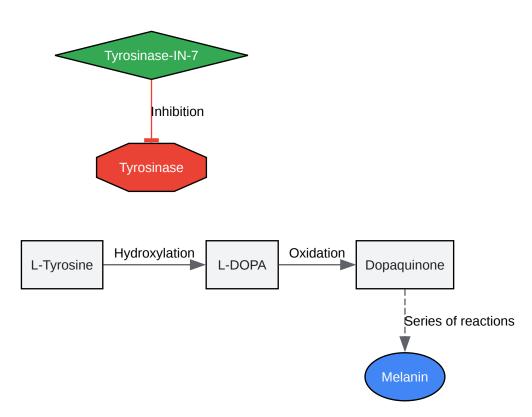
Mechanism of Action and Signaling Pathways

The primary mechanism of action of **Tyrosinase-IN-7** is the inhibition of the tyrosinase enzyme. Tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of



L-DOPA to dopaquinone, which are rate-limiting steps in the melanin synthesis pathway.[4] By inhibiting tyrosinase, **Tyrosinase-IN-7** effectively blocks the production of melanin. The specific mode of inhibition (e.g., competitive, non-competitive) for **Tyrosinase-IN-7** has not been detailed in the available literature.

The general signaling pathway for melanogenesis, which is inhibited by tyrosinase inhibitors, is depicted below.



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Caption: General overview of the melanin synthesis pathway and the inhibitory action of **Tyrosinase-IN-7**.

Experimental Protocols

While a specific synthesis protocol for **Tyrosinase-IN-7** is not publicly available, a general experimental protocol for assessing its tyrosinase inhibitory activity is provided below, based on common methodologies.

In Vitro Tyrosinase Inhibition Assay



This protocol outlines the steps to measure the inhibitory effect of **Tyrosinase-IN-7** on the activity of mushroom tyrosinase, a commonly used model enzyme.

Materials:

- Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
- L-DOPA (L-3,4-dihydroxyphenylalanine)
- Tyrosinase-IN-7
- Phosphate buffer (e.g., 0.1 M, pH 6.8)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- · Microplate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
 - Prepare a stock solution of L-DOPA in phosphate buffer.
 - Prepare a stock solution of Tyrosinase-IN-7 in DMSO. Further dilutions to desired concentrations should be made in phosphate buffer.
- Assay Protocol:
 - In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - Varying concentrations of Tyrosinase-IN-7 solution (or DMSO for control)
 - Tyrosinase enzyme solution

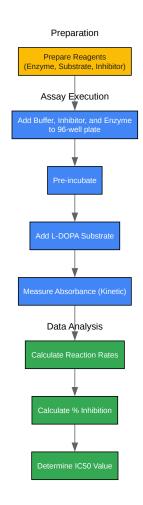
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- Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).[5]
- Initiate the reaction by adding the L-DOPA substrate solution to each well.
- Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 510 nm) in a kinetic mode for a set duration (e.g., 20-60 minutes).[5][6]
- Data Analysis:
 - Calculate the rate of reaction (change in absorbance over time) for each concentration of Tyrosinase-IN-7 and the control.
 - Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
 - Plot the percentage of inhibition against the concentration of Tyrosinase-IN-7 to determine the IC50 value.





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Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Conclusion

Tyrosinase-IN-7 is a well-characterized, potent inhibitor of the tyrosinase enzyme. Its low micromolar IC50 value makes it a valuable tool for research in melanogenesis and a potential candidate for further development in cosmetology and dermatology for conditions related to hyperpigmentation. Further studies are warranted to elucidate its precise mechanism of inhibition and to explore its efficacy and safety in more complex biological systems.

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- To cite this document: BenchChem. [Tyrosinase-IN-7 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400333#tyrosinase-in-7-chemical-structure-and-properties]

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